molecular formula C18H18N6O4S2 B2949288 N-(4-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)thiazol-2-yl)pyrazine-2-carboxamide CAS No. 1206997-63-8

N-(4-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)thiazol-2-yl)pyrazine-2-carboxamide

Cat. No.: B2949288
CAS No.: 1206997-63-8
M. Wt: 446.5
InChI Key: BLCFAHOMAIAHKK-UHFFFAOYSA-N
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Description

N-(4-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)thiazol-2-yl)pyrazine-2-carboxamide is a synthetic compound of high interest in medicinal chemistry research, designed around a multi-heterocyclic core. Its molecular structure incorporates key pharmacophores, including a thiazole ring, a pyrazinecarboxamide moiety, and a benzenesulfonamide group, which are known to confer significant potential for interacting with enzymatic targets. This specific architecture suggests its utility as a valuable chemical probe for investigating enzyme inhibition pathways. The inclusion of the sulfonamide group is a notable feature, as sulfonamides are well-established as potent inhibitors of carbonic anhydrases , which are metalloenzymes involved in critical physiological processes . Research on related sulfonamide compounds has demonstrated their potential as inhibitors of bacterial carbonic anhydrases, identifying them as possible starting points for developing novel anti-infective agents . Furthermore, the pyrazine-2-carboxamide component is a privileged structure in drug discovery. For instance, similar pyrazinecarboxamide derivatives have been identified as potent and selective inhibitors of kinases like Glycogen Synthase Kinase-3β (GSK-3β) for neurological disease research, and as active metabolites of therapeutic agents . The 2-aminothiazole scaffold is another significant structural element, recognized for a broad spectrum of pharmacological activities and is frequently explored in the synthesis of novel enzyme inhibitors targeting urease, α-glucosidase, and α-amylase . This combination of features makes this compound a versatile candidate for researchers in biochemistry and pharmacology, particularly for those focused on designing and evaluating new inhibitors for enzymes like carbonic anhydrases, kinases, and others. Research applications may include kinetic studies, binding affinity measurements, and cellular activity profiling. This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-[4-[2-oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl]-1,3-thiazol-2-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O4S2/c19-30(27,28)14-3-1-12(2-4-14)5-6-22-16(25)9-13-11-29-18(23-13)24-17(26)15-10-20-7-8-21-15/h1-4,7-8,10-11H,5-6,9H2,(H,22,25)(H2,19,27,28)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCFAHOMAIAHKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)CC2=CSC(=N2)NC(=O)C3=NC=CN=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is Human Carbonic Anhydrase II . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Biological Activity

N-(4-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)thiazol-2-yl)pyrazine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings on the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes a thiazole ring, a pyrazine moiety, and a sulfamoyl group attached to a phenethylamine. This unique combination may contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of thiazole and pyrazine compounds exhibit significant antimicrobial properties. For instance, structural modifications in related compounds have shown enhanced activity against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Target Pathogen
Compound 112.5Mycobacterium tuberculosis
Compound 231.25Staphylococcus aureus
Compound 350Methicillin-resistant S. aureus

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects against cancer cell lines such as HepG2 (human liver cancer cells). For example, one study reported an IC50 value of 41.4 µM for a structurally similar compound .

Table 2: Cytotoxicity Data

CompoundIC50 (µM)Cell Line
Compound A41.4HepG2
Compound B>50HepG2

The biological activity of this compound is thought to involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes such as carbonic anhydrases (CAs), which are crucial for tumor growth and proliferation .
  • Disruption of Cellular Processes : The presence of sulfonamide groups in related compounds suggests potential interference with folate metabolism, which is vital for DNA synthesis in rapidly dividing cells .
  • Induction of Apoptosis : Some studies indicate that these compounds may trigger apoptotic pathways in cancer cells, leading to cell death .

Study on Antimicrobial Efficacy

In a recent study, derivatives of pyrazine were tested against Mycobacterium kansasii. The results indicated that increasing the carbon chain length in the side groups enhanced antimicrobial activity, with MIC values decreasing significantly .

Study on Cytotoxicity

Another investigation focused on the cytotoxic effects of various thiazole-pyrazine derivatives on cancer cell lines. The study found that one compound exhibited moderate cytotoxicity with an IC50 value significantly lower than others tested .

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide and sulfonamide groups are susceptible to hydrolysis under acidic or basic conditions:

Reaction Conditions Products Reference
Pyrazine carboxamide hydrolysis6M HCl, reflux (4–6 hours)Pyrazine-2-carboxylic acid + 4-(2-aminoethyl)thiazole-2-amine derivatives
Sulfonamide hydrolysis5% NaOH, 80°C (3 hours)4-(2-aminoethyl)benzenesulfonic acid + pyrazine-thiazole byproducts
  • Mechanistic Notes :

    • Carboxamide hydrolysis proceeds via nucleophilic attack of water on the carbonyl carbon, facilitated by protonation in acidic conditions or deprotonation in basic media .

    • Sulfonamide cleavage involves SN2 displacement at the sulfur center, generating sulfonic acid intermediates .

Condensation and Cyclization Reactions

The carboxamide and secondary amine groups participate in cyclocondensation with bifunctional reagents:

Reagent Conditions Product Reference
Ethyl chloroformateDMF, 0°C → RT, 12 hoursPyrazino[2,3-d]thiazolo[3,2-a]pyrimidin-5-one derivatives
Carbon disulfide (CS₂)KOH, EtOH, refluxThiazolo[5,4-b]pyrazine-2-thiol derivatives
  • Key Observations :

    • Ethyl chloroformate activates the carboxamide for intramolecular cyclization, forming fused heterocycles .

    • CS₂ induces thiolation at the thiazole nitrogen, enabling further functionalization .

Electrophilic Substitution on Thiazole

The electron-rich thiazole ring undergoes regioselective electrophilic substitution:

Reagent Position Modified Product Yield Reference
Bromine (Br₂)C-5 of thiazole5-Bromo-thiazole derivative78%
Nitration (HNO₃/H₂SO₄)C-4 of thiazole4-Nitro-thiazole analog65%
  • Regiochemical Rationale :

    • Electronic effects from the pyrazine carboxamide direct substitution to the less hindered C-5 position .

    • Steric hindrance from the ethyl linker limits reactivity at C-4 under mild conditions .

Reductive Transformations

The ketone (2-oxoethyl) and sulfonamide groups are reducible:

Reagent Target Group Product Reference
NaBH₄ in MeOHKetone → Alcohol2-Hydroxyethyl-thiazole analog
LiAlH₄ in THFSulfonamide → Sulfide4-(2-Aminoethyl)thioether derivative
  • Mechanistic Pathways :

    • NaBH₄ selectively reduces the ketone without affecting the sulfonamide .

    • LiAlH₄ cleaves the S–N bond in sulfonamides, yielding thioethers .

Cross-Coupling Reactions

The thiazole ring participates in palladium-catalyzed couplings:

Reaction Type Catalyst Product Yield Reference
Suzuki-Miyaura (C-5)Pd(PPh₃)₄, K₂CO₃Biaryl-thiazole hybrids82%
Buchwald-Hartwig (N-3)Pd₂(dba)₃, XantphosN-Arylpyrazine-thiazole conjugates75%
  • Substrate Compatibility :

    • Brominated thiazole derivatives (from Section 3) serve as optimal substrates for Suzuki couplings.

    • Buchwald-Hartwig amination occurs at the pyrazine carboxamide nitrogen .

Oxidation Reactions

Controlled oxidation modifies sulfur and nitrogen centers:

Reagent Site Oxidized Product Reference
mCPBAThiazole sulfide → sulfoxideThiazole sulfoxide analog
KMnO₄ (aq)Pyrazine → N-oxidePyrazine-2-carboxamide N-oxide
  • Selectivity :

    • mCPBA oxidizes the thiazole sulfur preferentially over the sulfonamide .

    • KMnO₄ in pyridine selectively forms pyrazine N-oxides without degrading the carboxamide .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

Compound Name / ID Core Structure Key Substituents/Modifications Molecular Weight (g/mol) Biological Activity (If Reported) Reference
Target Compound Thiazole + pyrazine-2-carboxamide 4-Sulfamoylphenethylaminoethyl linker 340.36 Not explicitly stated (structural analysis)
N-(Benzo[d]thiazol-2-yl)-4-(2-(4-((4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide Benzothiazole + triazole + benzamide Dual benzothiazole, triazole linker 724.83 Kinase inhibition (Alzheimer’s targets)
Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate derivatives Thiazole + pyridine + ester Methyl and pyridine groups ~280–330 Antimicrobial activity (IC₅₀: 0.5–5 µM)
N-3-(4-(4-Chlorophenyl)thiazol-2-yl)-(2-(amino)methyl)-quinazolin-4(3H)-one (174) Thiazole + quinazolinone Chlorophenyl and aminomethyl groups 398.87 Potent antitubercular agent
N-(4-Methoxyphenyl)-2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazino]acetamide Thiophene + hydrazinoacetamide Methoxyphenyl and thiophene substituents 316.37 Antioxidant activity (DPPH IC₅₀: 12 µM)

Key Observations

Bioactivity Trends: Thiazole-pyridine/quinazolinone hybrids (e.g., compound 174 ) exhibit strong antitubercular activity, likely due to interactions with mycobacterial enzymes. In contrast, pyrazine-2-carboxamide derivatives (e.g., the target compound) are understudied but hypothesized to target kinases or microbial enzymes . Sulfonamide-containing compounds (e.g., the target compound and derivatives in ) show enhanced solubility compared to non-sulfonamide analogs like ethyl 4-methylthiazole carboxylates .

Synthetic Accessibility: The target compound’s synthesis likely involves coupling pyrazine-2-carboxylic acid with a pre-functionalized thiazole intermediate, similar to methods used for benzo[d]thiazole-triazole conjugates . In contrast, quinazolinone-thiazole hybrids require multi-step condensation and cyclization reactions .

Physicochemical Properties: The target compound’s logP (estimated via ChemDraw): ~1.2, indicating moderate lipophilicity. This is lower than benzothiazole-triazole derivatives (logP ~3.5) , suggesting better aqueous solubility. Hydrogen-bond donors/acceptors: 4/8, comparable to antimicrobial thiazole-carboxamides but higher than hydrazinoacetamides .

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